molecular formula C10H14BrN3OS2 B279720 2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N-ETHYL-1-HYDRAZINECARBOTHIOAMIDE

2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N-ETHYL-1-HYDRAZINECARBOTHIOAMIDE

Cat. No.: B279720
M. Wt: 336.3 g/mol
InChI Key: YGGXGKUMKHZWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N-ETHYL-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound that features a thienyl ring substituted with a bromo and ethyl group, a carbonyl group, and an ethylhydrazinecarbothioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N-ETHYL-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting with the functionalization of the thienyl ring. One common approach is the bromination of 5-ethyl-2-thiophene, followed by the introduction of the carbonyl group through acylation reactions. The final step involves the reaction of the acylated thienyl compound with N-ethylhydrazinecarbothioamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N-ETHYL-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: The thienyl ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in the presence of a suitable solvent like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thienyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N-ETHYL-1-HYDRAZINECARBOTHIOAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N-ETHYL-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-acetylthiophene and 2-bromothiophene share structural similarities with 2-[(4-BROMO-5-ETHYL-2-THIENYL)CARBONYL]-N-ETHYL-1-HYDRAZINECARBOTHIOAMIDE.

    Hydrazinecarbothioamide derivatives: Compounds such as N-ethylhydrazinecarbothioamide and N-methylhydrazinecarbothioamide.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the bromo and ethyl groups on the thienyl ring, along with the carbonyl and hydrazinecarbothioamide moieties, makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H14BrN3OS2

Molecular Weight

336.3 g/mol

IUPAC Name

1-[(4-bromo-5-ethylthiophene-2-carbonyl)amino]-3-ethylthiourea

InChI

InChI=1S/C10H14BrN3OS2/c1-3-7-6(11)5-8(17-7)9(15)13-14-10(16)12-4-2/h5H,3-4H2,1-2H3,(H,13,15)(H2,12,14,16)

InChI Key

YGGXGKUMKHZWTP-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(S1)C(=O)NNC(=S)NCC)Br

Canonical SMILES

CCC1=C(C=C(S1)C(=O)NNC(=S)NCC)Br

Origin of Product

United States

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